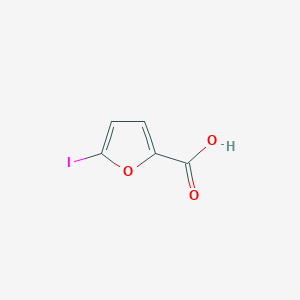

5-Iodofuran-2-carboxylic acid

Description

BenchChem offers high-quality 5-Iodofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYIKCRRFOEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351885 | |

| Record name | 5-Iodofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-11-4 | |

| Record name | 5-Iodofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodofuran-2-carboxylic acid CAS number and properties

An In-depth Technical Guide to 5-Iodofuran-2-carboxylic acid

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Iodofuran-2-carboxylic acid (CAS No: 18614-11-4), a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and discuss its spectroscopic signature. Furthermore, this guide will illuminate the compound's reactivity and its application as a strategic intermediate in the development of novel chemical entities. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Importance of Furan Scaffolds

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often allow it to act as a bioisostere for other aromatic systems, like a phenyl ring, enhancing properties such as metabolic stability, bioavailability, and receptor-ligand interactions.[1] The introduction of functional handles, such as a carboxylic acid and an iodine atom, onto the furan scaffold, as seen in 5-Iodofuran-2-carboxylic acid, creates a versatile and highly reactive intermediate. The carboxylic acid moiety is a key functional group present in approximately 450 drugs, offering a site for further modification or acting as a critical pharmacophoric element.[2][3][4] The iodine substituent provides a reactive site for a wide array of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to serve as a practical resource for researchers leveraging this potent building block.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. 5-Iodofuran-2-carboxylic acid is typically an off-white solid.[5] Key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18614-11-4 | [6][7] |

| Molecular Formula | C₅H₃IO₃ | [6][7] |

| Molecular Weight | 237.98 g/mol | [6][7] |

| Appearance | Off-white solid | [5] |

| Melting Point | 195 - 196 °C | [5] |

| IUPAC Name | 5-iodofuran-2-carboxylic acid | |

| SMILES | O=C(O)C1=CC=C(I)O1 | [7] |

| InChI Key | UKRYIKCRRFOEOD-UHFFFAOYSA-N | |

| Solubility | Generally, short-chain carboxylic acids are soluble in water due to hydrogen bonding, but solubility decreases with increasing molar mass.[8][9] It is expected to be soluble in organic solvents like ethanol, diethyl ether, and DMF. | General Chemical Principles |

| Boiling Point | No data available, likely decomposes at higher temperatures. | [5][7] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | [5][7] |

Synthesis and Mechanistic Rationale

The synthesis of 5-Iodofuran-2-carboxylic acid can be approached through the electrophilic iodination of furan-2-carboxylic acid. The furan ring is an electron-rich heterocycle, and the carboxylic acid group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, for furans, the directing effect of the oxygen atom dominates, strongly activating the C5 position for electrophilic attack.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 5-Iodofuran-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

-

Rationale: This protocol utilizes a common method for the iodination of activated aromatic rings. Iodic acid is used as an oxidant to generate the electrophilic iodine species (I+) in situ from molecular iodine. Acetic acid provides a polar protic medium to facilitate the reaction.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid (1 equivalent) in a mixture of glacial acetic acid and water.

-

Reagent Addition: To this solution, add molecular iodine (I₂, ~0.5 equivalents) and iodic acid (HIO₃, ~0.2 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.

-

Workup: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. The solid can be collected by vacuum filtration. If no precipitate forms, the mixture can be poured into cold water to induce precipitation.

-

Purification: Wash the collected solid with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Iodofuran-2-carboxylic acid.

-

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values.

Spectroscopic Characterization (Predicted)

While extensive experimental spectra are not widely published, the structure of 5-Iodofuran-2-carboxylic acid allows for a reliable prediction of its key spectroscopic features based on established principles.[10][11]

-

¹H NMR: The furan ring will exhibit two signals, which will appear as doublets due to coupling with each other. The proton at the C3 position (adjacent to the carboxylic acid) is expected to be more deshielded and appear further downfield than the proton at the C4 position. The carboxylic acid proton will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: Five distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The C2 and C5 carbons, being attached to electronegative atoms (oxygen and iodine), will also be downfield. The C5 carbon signal will be significantly shifted upfield due to the heavy atom effect of iodine.[10] The C3 and C4 carbons will appear at higher field strengths.

-

Infrared (IR) Spectroscopy: Key characteristic peaks will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), and C-O stretching vibrations. A C-I stretching absorption is expected in the far-infrared region (500-600 cm⁻¹).[10]

Chemical Reactivity and Applications in Drug Development

5-Iodofuran-2-carboxylic acid is a bifunctional molecule, and its reactivity is dominated by the carboxylic acid and the iodo-substituent.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride, or amide bond formation. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the furan scaffold to other molecular fragments.

-

Reactions of the C-I Bond: The true synthetic power of this molecule lies in the reactivity of the carbon-iodine bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the C5 position, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

Role as a Synthetic Intermediate

Caption: Reactivity map of 5-Iodofuran-2-carboxylic acid in organic synthesis.

This versatility makes it an important intermediate for compounds with potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities.[1] For instance, substituted furan-2-carboxylic acids have been investigated as potential antitubercular agents.[12]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: 5-Iodofuran-2-carboxylic acid is irritating to the eyes, respiratory system, and skin.[5] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[5]

-

Skin and Body Protection: Wear a laboratory coat.[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust is generated, a NIOSH/MSHA-approved respirator should be used.[5]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Wash out mouth with water. Seek medical attention.[5]

-

Conclusion

5-Iodofuran-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity at two distinct positions on the furan scaffold provides a reliable platform for the construction of complex and diverse molecular libraries. From its fundamental properties to its application in creating novel pharmacophores, this guide has provided a comprehensive technical overview intended to empower researchers in their scientific endeavors.

References

- 5-Iodofuran-2-carboxylic acid, 1 gram. Google Shopping.

- 18614-11-4|5-Iodofuran-2-carboxylic acid|BLD Pharm. BLD Pharm.

- 5-Iodobenzofuran-2-carboxylic acid | C9H5IO3 | CID 17979573. PubChem.

- Buy 5-(4-Iodophenyl)furan-2-carboxylic acid (EVT-11946241). EvitaChem.

- 5-iodofuran-2-carboxylic acid | CAS#:18614-11-4. Chemsrc.

- SAFETY D

- 1094399-18-4|5-(4-Iodophenyl)furan-2-carboxylic acid. BLDpharm.

- SAFETY D

- comparative analysis of the spectroscopic data of 5-Iodofuran-2-amine and its precursors. Benchchem.

- SAFETY D

- Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Physical Properties of Carboxylic Acids. TSFX.

- Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube.

- 5-Iodofuran-2-carboxylic acid | 18614-11-4. Sigma-Aldrich.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 3. cora.ucc.ie [cora.ucc.ie]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-iodofuran-2-carboxylic acid | CAS#:18614-11-4 | Chemsrc [chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 18614-11-4|5-Iodofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

spectroscopic analysis of 5-Iodofuran-2-carboxylic acid derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Iodofuran-2-carboxylic Acid Derivatives

Abstract

5-Iodofuran-2-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis and subsequent application necessitate unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound class. We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure robust and reliable analytical outcomes.

The Structural Elucidation Challenge: An Introduction

The furan ring, an aromatic heterocycle, is a versatile scaffold. When functionalized at the C2 position with a carboxylic acid and at the C5 position with a heavy halogen like iodine, the electronic and steric properties of the molecule are significantly altered. This functionalization is often a key step in the synthesis of pharmacologically active agents.[1] Accurate characterization is therefore not merely a procedural step but the foundation upon which all subsequent biological and material testing is built. This guide will systematically dissect the spectroscopic fingerprint of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the carbon-hydrogen framework of organic molecules.[2] For 5-iodofuran-2-carboxylic acid derivatives, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Mapping the Protons

The furan ring of a 5-iodo-2-carboxy derivative possesses two remaining protons at the C3 and C4 positions.

-

Chemical Shifts (δ): The electron-withdrawing nature of the C2-carboxylic acid group and the C5-iodine atom deshields the furan protons.

-

H3 Proton: Typically observed as a doublet in the range of δ 7.20-7.40 ppm . Its proximity to the strongly deshielding carboxylic acid group places it further downfield.

-

H4 Proton: Observed as a doublet in the range of δ 6.90-7.10 ppm .

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and subject to hydrogen bonding and solvent exchange. It appears as a broad singlet far downfield, typically δ 10-13 ppm , and its signal will disappear upon a D₂O shake.[3]

-

-

Coupling Constants (J): The H3 and H4 protons are vicinally coupled, exhibiting a characteristic coupling constant of ³J(H3-H4) ≈ 3.5-4.0 Hz . This small coupling constant is typical for protons on a furan ring.

-

Causality: The distinct chemical shifts of H3 and H4 are a direct consequence of the anisotropic effects and electron-withdrawing capabilities of the adjacent substituents. The predictable doublet-of-doublets pattern provides immediate confirmation of the 2,5-disubstitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides insight into the carbon environment of the molecule.

-

Chemical Shifts (δ):

-

C2 (Carboxylic Acid): The carbonyl carbon is significantly deshielded, appearing in the δ 158-165 ppm region.[3][4]

-

C5 (Iodo-substituted): The most distinctive feature is the signal for the carbon bearing the iodine atom. Due to the "heavy atom effect," this carbon is paradoxically shielded and appears significantly upfield, typically in the δ 75-85 ppm range.[5] This is a key diagnostic peak.

-

C3 and C4: These sp² carbons of the furan ring appear in the aromatic region, typically between δ 110-125 ppm . The C3 carbon is generally more deshielded than C4 due to its proximity to the carboxylic acid group.

-

-

Causality: The heavy atom effect on the C5 carbon is a relativistic effect where the large electron cloud of the iodine atom alters the local magnetic field, causing a pronounced upfield shift. Recognizing this signature is crucial for confirming the position of iodination.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Summary of NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features |

| H3 | 7.20 - 7.40 (d) | 120 - 125 | Doublet, deshielded by -COOH. |

| H4 | 6.90 - 7.10 (d) | 110 - 115 | Doublet, coupled to H3. |

| -COOH | 10 - 13 (br s) | N/A | Broad singlet, D₂O exchangeable. |

| C2 | N/A | 158 - 165 | Carbonyl carbon. |

| C5 | N/A | 75 - 85 | Diagnostic upfield shift due to heavy atom effect. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of key functional groups by measuring their characteristic vibrational frequencies.[6]

-

Carboxylic Acid Group (-COOH):

-

O-H Stretch: A very broad and strong absorption band is observed from 2500-3300 cm⁻¹ .[7] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.

-

C=O Stretch: A strong, sharp absorption appears between 1690-1725 cm⁻¹ .[8] Conjugation with the furan ring slightly lowers this frequency compared to saturated carboxylic acids.

-

-

Furan Ring:

-

Carbon-Iodine Bond (C-I):

-

The C-I stretching vibration is weak and occurs at low frequencies, typically in the 500-600 cm⁻¹ range.[5] This is in the far-infrared region and may not be observable on standard mid-IR spectrometers.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Summary of IR Data

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (-COOH) | 2500 - 3300 | Strong, Very Broad | Diagnostic for H-bonded carboxylic acid. |

| C-H Stretch (Aromatic) | 3120 - 3160 | Medium to Weak | Furan ring C-H bonds. |

| C=O Stretch (-COOH) | 1690 - 1725 | Strong, Sharp | Conjugated carbonyl group. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Furan ring skeletal vibrations. |

| C-O-C Stretch | 1020 - 1250 | Strong | Furan ring ether linkage. |

| C-I Stretch | 500 - 600 | Weak | In far-IR region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

-

Molecular Ion (M⁺): For 5-iodofuran-2-carboxylic acid (C₅H₃IO₃), the monoisotopic mass is approximately 237.9 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental formula with high accuracy.

-

Isotopic Pattern: Unlike chlorine and bromine, iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak.[10][11] The presence of a single, intense molecular ion peak is consistent with an iodo-substituted compound.

-

Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) can induce fragmentation. Key expected fragments for 5-iodofuran-2-carboxylic acid include:

-

[M - OH]⁺: Loss of a hydroxyl radical.

-

[M - COOH]⁺: Loss of the entire carboxylic acid group, a very common fragmentation.

-

[M - I]⁺: Loss of the iodine radical, resulting in a furan-2-carboxylic acid radical cation.

-

[M - COOH - CO]⁺: Subsequent loss of carbon monoxide from the furan ring.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-MS Spectroscopic Analysis.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system.[2]

-

Electronic Transitions: Furan-2-carboxylic acid derivatives exhibit strong absorption in the UV region due to π→π* transitions.[8]

-

Absorption Maximum (λₘₐₓ): The parent furan-2-carboxylic acid absorbs around 245-255 nm.[12] The introduction of an iodine atom at the C5 position, being an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength, often into the 260-280 nm range. The exact λₘₐₓ is solvent-dependent.

-

Utility: While not as structurally definitive as NMR, UV-Vis spectroscopy is an excellent, simple technique for quantitative analysis (e.g., using the Beer-Lambert law), assessing purity, and monitoring reaction kinetics.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

True structural confirmation arises not from a single technique, but from the confluence of data from all methods. The diagram below illustrates how the distinct features of the 5-iodofuran-2-carboxylic acid structure give rise to specific, measurable spectroscopic signals.

Caption: Correlation of Molecular Structure to Spectroscopic Data.

Conclusion

The spectroscopic analysis of 5-iodofuran-2-carboxylic acid derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle. By understanding the underlying principles that connect molecular structure to spectral output—from the heavy atom effect in ¹³C NMR to the characteristic broad O-H stretch in IR—researchers can confidently and accurately elucidate the structures of these valuable compounds, ensuring the integrity and validity of their scientific endeavors.

References

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020). Available from: [Link]

-

ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. (2005). Available from: [Link]

-

ACS Publications. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. (2023). Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]

-

eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2011). Available from: [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). Available from: [Link]

-

NIST WebBook. 2,5-Furandicarboxylic acid. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812). Available from: [Link]

-

PubChem. 2-Furancarboxylic acid. Available from: [Link]

-

Fiveable. Spectroscopy of Carboxylic Acid Derivatives | Organic Chemistry Class Notes. Available from: [Link]

-

Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]

-

ResearchGate. UV-Vis spectrum of 2-furoic acid (2-FA) in ACN at... (2020). Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2019). Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

-

ResearchGate. Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. (2015). Available from: [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). Available from: [Link]

-

OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023). Available from: [Link]

-

Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). Available from: [Link]

-

Wikipedia. 2-Furoic acid. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). (2020). Available from: [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021). Available from: [Link]

-

MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). Available from: [Link]

-

PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Available from: [Link]

-

PubChem. 2-Furancarboxylic acid, 5-methyl-. Available from: [Link]

-

ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). Available from: [Link]

-

PubChem. Methyl furan-3-carboxylate. Available from: [Link]

-

MolPort. Compound methyl 5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylate... Available from: [Link]

Sources

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Iodofuran-2-carboxylic acid

Introduction

5-Iodofuran-2-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid furan scaffold, coupled with the electronic properties imparted by the iodo and carboxylic acid functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents and functional polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 5-iodofuran-2-carboxylic acid, offering a detailed rationale for the anticipated chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of furan-based compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-iodofuran-2-carboxylic acid is expected to exhibit three distinct signals in a DMSO-d₆ solution: a broad singlet for the carboxylic acid proton and two doublets for the furan ring protons. The choice of DMSO-d₆ as a solvent is crucial for observing the acidic proton of the carboxylic acid, which would otherwise undergo rapid exchange with protic solvents like D₂O, leading to signal broadening or disappearance.[1]

Table 1: Predicted ¹H NMR Data for 5-Iodofuran-2-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13.5 | Broad Singlet | - |

| H3 | ~7.35 | Doublet | ~3.6 |

| H4 | ~6.80 | Doublet | ~3.6 |

Rationale for Predicted ¹H Chemical Shifts and Coupling Constants:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the DMSO solvent. This results in a characteristic downfield chemical shift, typically observed in the range of 10-13 ppm or even higher.[1] For 5-(4-nitrophenyl)furan-2-carboxylic acid in DMSO-d₆, this proton appears at 13.35 ppm.[2] A similar value is predicted for the title compound.

-

Furan Ring Protons (H3 and H4): The furan ring protons at positions 3 and 4 are expected to appear as two distinct doublets due to three-bond (³J) coupling.

-

H3: This proton is adjacent to the electron-withdrawing carboxylic acid group, which deshields it, causing it to resonate at a lower field. In furan-2-carboxylic acid, the H3 proton appears at approximately 7.2-7.3 ppm.[3] The iodine at the 5-position is expected to have a minor influence on the chemical shift of H3.

-

H4: This proton is situated further from the carboxylic acid group and is influenced by the iodine atom at the adjacent C5 position. The net electronic effect results in H4 being more shielded compared to H3, thus appearing at a higher field.

-

Coupling Constant (³JH3-H4): The coupling constant between H3 and H4 in furan derivatives is typically in the range of 3.0-4.0 Hz.[4] For 5-(4-nitrophenyl)furan-2-carboxylic acid, this coupling is reported as 3.7 Hz.[2] A value of approximately 3.6 Hz is therefore predicted for 5-iodofuran-2-carboxylic acid.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 5-iodofuran-2-carboxylic acid is predicted to show five signals, corresponding to the four carbons of the furan ring and the carbonyl carbon of the carboxylic acid.

Table 2: Predicted ¹³C NMR Data for 5-Iodofuran-2-carboxylic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~159 |

| C2 | ~148 |

| C5 | ~80 |

| C3 | ~122 |

| C4 | ~115 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the downfield region, typically around 159-162 ppm.[5]

-

Furan Ring Carbons:

-

C2: This carbon is attached to the electron-withdrawing carboxylic acid group, leading to a downfield chemical shift. In furan-2-carboxylic acid, C2 appears around 147 ppm. The presence of iodine at C5 is not expected to significantly alter this value.

-

C5 (Iodo-substituted Carbon): The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C5 carbon directly bonded to the iodine atom. This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces a strong shielding effect on the attached carbon nucleus.[6][7] This effect can shift the resonance upfield by 30 ppm or more compared to the unsubstituted carbon.[6]

-

C3 and C4: These carbons will have chemical shifts influenced by both the carboxylic acid and the iodo substituents. C3, being closer to the electron-withdrawing carboxylic acid group, is expected to be more deshielded than C4. In furan-2-carboxylic acid, C3 and C4 appear at approximately 119 ppm and 112 ppm, respectively. The iodine at C5 will have a more pronounced effect on the adjacent C4, likely causing a slight upfield shift.

-

Experimental Protocols

NMR Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 5-iodofuran-2-carboxylic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualization of Molecular Structure and J-Coupling

Caption: Molecular structure of 5-Iodofuran-2-carboxylic acid with predicted ³J coupling.

References

-

Spyros, A. & Hadjiarapoglou, L. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. [Link]

-

Sartori, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

-

dos Santos, H. F., et al. (2018). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 56(11), 1035-1043. [Link]

-

PubChem. (n.d.). 2-Iodofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, C., et al. (2019). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Green Chemistry, 21(19), 5266-5271. [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Štefane, B., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]

-

Serra, S., et al. (2018). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. The Journal of Organic Chemistry, 83(15), 8083-8092. [Link]

- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (5th ed.). McGraw-Hill.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

- Pretsch, E., et al. (2009).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

de la Fuente, J. L., et al. (1997). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1442. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Lee, J. Y., et al. (2015). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 80(23), 11777-11784. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Iodofuran-2-carboxylic acid

Introduction

5-Iodofuran-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid furan core, coupled with the reactive sites offered by the carboxylic acid and iodo-substituents, makes it a versatile precursor for synthesizing more complex molecular architectures. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality required for downstream applications, from novel drug discovery to the development of advanced organic materials.

This in-depth technical guide provides a comprehensive analysis of 5-Iodofuran-2-carboxylic acid using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present data but to offer a logical, field-proven framework for understanding the experimental choices and interpreting the resulting spectra. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a robust and self-validating analytical workflow.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present, providing a unique molecular "fingerprint." For 5-Iodofuran-2-carboxylic acid, IR spectroscopy is indispensable for confirming the presence of the critical carboxylic acid group and the furan ring system.

Predicted Vibrational Modes and Spectrum Interpretation

The structure of 5-Iodofuran-2-carboxylic acid contains several key functional groups whose vibrational signatures dominate the IR spectrum. The most diagnostic feature is the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. This dimerization has a profound effect on the spectrum.

-

O–H Stretch: The hydroxyl stretch of the carboxylic acid group gives rise to an exceptionally broad and strong absorption band, typically spanning from 3300 to 2500 cm⁻¹.[1][2] This broadening is a direct consequence of the strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[3] This band often overlaps with the sharper C-H stretching peaks.

-

C–H Stretch: The C-H stretching vibrations of the furan ring are expected to appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3250-3100 cm⁻¹ region.[4]

-

C=O (Carbonyl) Stretch: The carbonyl stretch of a carboxylic acid is one of the most intense and sharp absorptions in the IR spectrum.[1] For an unsaturated, conjugated carboxylic acid like this, the C=O stretching frequency is lowered due to resonance delocalization and is expected in the 1710-1690 cm⁻¹ range.[3][5]

-

C=C and C-O-C Ring Stretches: The furan ring itself has characteristic stretching vibrations. The C=C double bond stretches typically appear in the 1600-1450 cm⁻¹ region, while the C-O-C ether stretch within the ring contributes to absorptions in the 1300-1000 cm⁻¹ range.[4][6]

-

C–O Stretch and O–H Bend: The spectrum will also feature a C–O stretching band between 1320-1210 cm⁻¹ and characteristic O–H in-plane and out-of-plane bending vibrations.[1] The out-of-plane bend is often a broad peak centered around 920 cm⁻¹.

Data Presentation: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O–H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Strong, Very Broad |

| C–H Stretch | Furan Ring | 3250 - 3100 | Medium, Sharp |

| C=O Stretch | Conjugated Carboxylic Acid | 1710 - 1690 | Very Strong, Sharp |

| C=C Stretch | Furan Ring | 1600 - 1450 | Medium to Strong |

| O–H Bend (In-plane) | Carboxylic Acid | 1440 - 1395 | Medium |

| C–O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O–H Bend (Out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, Broad |

| C-H Bend (Out-of-plane) | Furan Ring | 900 - 700 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity, speed, and lack of sample preparation.[7][8] It allows for direct measurement of the sample in its native state.

Methodology:

-

Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning: Meticulously clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

-

Background Collection: With the clean, empty crystal, lower the pressure arm and collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are measured.

-

Sample Application: Place a small amount (a few milligrams) of the 5-Iodofuran-2-carboxylic acid powder directly onto the center of the ATR crystal.[9]

-

Apply Pressure: Lower the pressure arm until it makes firm and even contact with the powder.[10] This ensures intimate contact between the sample and the crystal, which is necessary for a high-quality spectrum.

-

Spectrum Acquisition: Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: After collection, the resulting spectrum should be baseline-corrected if necessary.

-

Post-Analysis Cleaning: Retract the pressure arm, carefully remove the sample powder, and clean the crystal and pressure tip as described in Step 2.

Workflow for ATR-IR Spectroscopic Analysis

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound. For this guide, we focus on Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the molecule.[11][12] This causes the resulting molecular ion to fragment in predictable ways, providing a wealth of structural information that acts like a molecular puzzle.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of 5-Iodofuran-2-carboxylic acid is C₅H₃IO₃. Its monoisotopic mass is approximately 237.92 g/mol . The nominal molecular weight is 238.

-

Molecular Ion (M•⁺): The EI mass spectrum should show a molecular ion peak at m/z 238. Since iodine's most abundant isotope (¹²⁷I) accounts for 100% of its natural abundance, there will be no significant M+2 peak arising from the halogen, which simplifies interpretation compared to chlorine- or bromine-containing compounds.[13][14]

-

Primary Fragmentation: The fragmentation of the molecular ion is driven by the stability of the resulting fragments and neutrals.

-

Loss of •OH: Cleavage of the C-OH bond is a common pathway for carboxylic acids, leading to the formation of a stable acylium ion.[15][16] This would result in a prominent peak at m/z 221 (238 - 17).

-

Loss of •COOH: Loss of the entire carboxyl group as a radical is another characteristic fragmentation, yielding a peak at m/z 193 (238 - 45).[15] This fragment corresponds to the 2-iodofuran radical cation.

-

Decarbonylation: The acylium ion (m/z 221) can subsequently lose a molecule of carbon monoxide (CO) to form the 2-iodofuranyl cation, also at m/z 193 (221 - 28). This provides a secondary route to this stable fragment.

-

Loss of I•: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical, resulting in a fragment at m/z 111 (238 - 127). This corresponds to the furan-2-carboxylic acid radical cation.

-

Data Presentation: Predicted Mass Fragments

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 238 | [C₅H₃IO₃]•⁺ | - | Molecular Ion (M•⁺) |

| 221 | [C₅H₂IO₂]⁺ | •OH | α-Cleavage from carboxyl group |

| 193 | [C₄H₂I]⁺ | •COOH or (•OH + CO) | Loss of carboxyl group or decarbonylation of acylium ion |

| 111 | [C₅H₃O₃]•⁺ | I• | Cleavage of the C-I bond |

| 95 | [C₄H₃O]⁺ | I• + CO | Loss of iodine followed by decarbonylation |

Fragmentation Pathway Diagram

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing a solid, thermally stable organic compound using a direct insertion probe.

Methodology:

-

Instrument Tuning: Before analysis, the mass spectrometer must be tuned and calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution.

-

Sample Preparation: Load a minuscule amount of the solid sample (micrograms) into a clean capillary tube.

-

Probe Insertion: Insert the capillary tube into the direct insertion probe.

-

Analysis Initiation: Introduce the probe into the high-vacuum source of the mass spectrometer through the vacuum interlock.

-

Ionization and Fragmentation: Gradually heat the probe to volatilize the sample. The gaseous molecules enter the ionization chamber where they are bombarded by a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The separated ions strike a detector, generating a signal that is processed to create the mass spectrum.

-

Data Interpretation: Analyze the spectrum to identify the molecular ion and the major fragment peaks, correlating them with the proposed structure.

Workflow for EI-Mass Spectrometry Analysis

Part 3: Synthesis of Spectroscopic Data

The true power of spectroscopic analysis lies in the synergy between different techniques. While IR spectroscopy confirms the presence of the key functional groups (the carboxylic acid and the furan ring), mass spectrometry provides the exact molecular weight and crucial connectivity information through its fragmentation pattern.

-

The very broad IR band from 3300-2500 cm⁻¹ and the intense C=O stretch around 1700 cm⁻¹ provide unequivocal evidence for the carboxylic acid functionality.

-

The mass spectrum confirms the molecular weight of 238 amu. The observed losses of 17 (•OH) and 45 (•COOH) are classic fragmentation patterns for a carboxylic acid, corroborating the IR data.

-

The fragment at m/z 111 (loss of iodine) confirms the presence of the iodine atom and gives the mass of the furan-carboxylic acid backbone.

-

Conversely, the fragment at m/z 193 (loss of the carboxyl group) confirms the mass of the iodofuran portion of the molecule.

Together, these two datasets provide a self-validating system, leaving no ambiguity as to the structure of 5-Iodofuran-2-carboxylic acid.

Conclusion

The rigorous characterization of chemical entities like 5-Iodofuran-2-carboxylic acid is a non-negotiable aspect of modern scientific research and development. Through the judicious application of IR spectroscopy and mass spectrometry, we can confidently verify its molecular structure. The IR spectrum acts as a rapid screen for the required functional groups, while the mass spectrum provides definitive molecular weight and a detailed fragmentation map that confirms the atomic arrangement. The workflows and interpretive frameworks presented in this guide offer a robust approach for any scientist tasked with the structural elucidation of novel organic compounds, ensuring data integrity and advancing scientific discovery.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(30), 8536–8548. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodobenzofuran-2-carboxylic acid. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of MeOH, furan, and the co-deposition of them at 14 K. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

University of Dayton eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

-

Imre Blank's Research. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Canadian Science Publishing. (1979). Mass spectrometry of some furanocoumarins. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemsrc. (2025). 5-iodofuran-2-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ResearchGate. (2025). Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 17. pubs.aip.org [pubs.aip.org]

- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of furan-based carboxylic acids

An In-Depth Technical Guide on the Discovery and History of Furan-Based Carboxylic Acids

Introduction: From Serendipity to Sustainability

Furan-based carboxylic acids represent a cornerstone of modern green chemistry, acting as pivotal platform molecules that bridge the gap between renewable biomass and high-performance materials. This guide provides a comprehensive exploration of the discovery, history, and evolving synthesis of the two most significant compounds in this class: 2-furoic acid and 2,5-furandicarboxylic acid (FDCA). We will trace their journey from early, serendipitous laboratory discoveries to their current status as key enablers of a sustainable bio-based economy. For researchers, scientists, and drug development professionals, understanding this trajectory is essential for harnessing the full potential of these versatile chemical building blocks. We will delve into the foundational experimental protocols, the causality behind synthetic choices, and the applications that continue to drive innovation in pharmaceuticals, polymers, and beyond.

Part I: The Genesis of Furan Chemistry — 2-Furoic Acid

The story of furan chemistry begins not with the parent heterocycle, but with its most stable carboxylic acid derivative. This initial discovery laid the essential groundwork for a new field of organic chemistry.

Discovery and Early History: Scheele's "Pyromucic Acid"

The journey into furan chemistry was initiated in 1780 by the pioneering Swedish chemist Carl Wilhelm Scheele.[1] While investigating the properties of plant-derived substances, Scheele conducted a dry distillation of mucic acid (galactaric acid), which is derived from galactose. This thermal decomposition yielded a white crystalline solid that he named "pyromucic acid," a nod to its fiery origin from mucic acid.[1][2] This experiment marked the first-ever synthesis of a furan-containing compound.[1][3]

It is a notable historical point that 2-furoic acid's discovery predates that of both furfural (1821) and furan itself (1870).[1] The name "furan" was adopted later, taking its root from the Latin word furfur, meaning bran, the source from which furfural was first isolated.[1][3] Despite being the first of its kind, the naming conventions for this class of compounds were ultimately set by the subsequent discovery of furfural.[1]

Evolution of Synthetic Methodologies

The synthesis of 2-furoic acid has advanced considerably from Scheele's original distillation to modern, efficient industrial processes. The choice of method is often dictated by a balance of yield, cost, and the value of potential co-products.

While not used today, Scheele's original method established the principle of creating the furan ring via the dehydration and decarboxylation of a sugar acid.

-

Starting Material: Mucic acid (C₆H₁₀O₈).

-

Procedure: Mucic acid is heated strongly in a distillation apparatus. The intense heat causes intramolecular dehydration and decarboxylation, leading to the formation of the aromatic furan ring with a carboxylic acid group at the 2-position.

-

Causality: This thermal decomposition pathway, though low-yielding and difficult to control, demonstrated that complex carbohydrates could be transformed into stable aromatic compounds, a concept that underpins the modern biorefinery.

The current industrial route relies on the Cannizzaro reaction, a classic name reaction in organic chemistry, using the readily available platform chemical furfural.[3]

-

Mechanism: This reaction is a base-induced disproportionation of a non-enolizable aldehyde. In the presence of a strong base like sodium hydroxide, one molecule of furfural is oxidized to the corresponding carboxylic acid (2-furoic acid), while a second molecule is reduced to the corresponding alcohol (furfuryl alcohol).[3]

-

Stoichiometry and Economics: The reaction inherently produces a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol, resulting in a maximum theoretical yield of 50% for each product.[3] This process remains economically viable because both products have significant commercial value, making the separation and purification of each worthwhile.[3]

To overcome the 50% yield limitation of the Cannizzaro reaction, research has focused on direct oxidation and biocatalytic methods.

-

Catalytic Oxidation: Heterogeneous gold-based catalysts have been shown to oxidize furfural to 2-furoic acid with very high yields (around 95%) under green conditions, using water as a solvent and O₂ as the oxidant.[4] This approach avoids disproportionation and maximizes the conversion to the desired acid.

-

Biocatalysis: The microorganism Nocardia corallina can be used as a biocatalyst to produce 2-furoic acid in high yields from either furfuryl alcohol (~98%) or furfural (~88%).[3] This method operates under mild conditions but has not yet been commercialized for industrial-scale production.[3]

Table 1: Comparison of Synthetic Routes to 2-Furoic Acid

| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dry Distillation | Mucic Acid | Heat | Low | Historical significance | Low yield, poor control, high energy |

| Cannizzaro Reaction | Furfural | Strong base (e.g., NaOH) | ~50% | Economically viable, uses bulk chemical | 50% theoretical yield cap, salt waste |

| Catalytic Oxidation | Furfural | Au/HT catalyst, O₂ | ~95%[4] | High yield, green solvent (water) | Catalyst cost and stability |

| Biocatalysis | Furfural/Furfuryl Alcohol | Nocardia corallina | 88-98%[3] | Very high yield, mild conditions | Not yet industrialized, slower reaction rates |

Applications and Significance

2-Furoic acid is a versatile intermediate with applications spanning multiple industries.

-

Pharmaceuticals: It is a critical precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5] Notable examples include the amebicide Diloxanide furoate, which is on the World Health Organization's List of Essential Medicines, and nitrofuran antibiotics like nitrofurantoin.[3][5] The furoate moiety is also used in corticosteroids such as mometasone furoate to enhance drug stability and penetration.[5]

-

Food and Flavor: 2-Furoic acid is recognized as safe (GRAS) and is used as a flavoring agent, imparting a sweet, earthy taste.[3] It also acts as a preservative and sterilizing agent in many food products and is naturally formed during the roasting of coffee.[3]

-

Industrial Chemistry: It serves as a building block for furoate esters used in pesticides and as an additive in the production of plasticizers and thermosetting resins.[3][6] Furthermore, it is a potential feedstock for producing 2,5-furandicarboxylic acid.[2]

Part II: The Bio-Based Revolution — 2,5-Furandicarboxylic Acid (FDCA)

While 2-furoic acid was the first furan derivative discovered, 2,5-furandicarboxylic acid (FDCA) is at the heart of the 21st-century push for sustainable, bio-based polymers.

Historical Context and Renewed Interest

FDCA, initially named dehydromucic acid, was first synthesized in 1876 by the German chemists Rudolph Fittig and Heinzelmann, who prepared it by reacting mucic acid with concentrated hydrobromic acid.[7] For over a century, it remained a compound of academic interest. However, its status changed dramatically in 2004 when the U.S. Department of Energy identified FDCA as one of the top 12 "platform chemicals" derivable from biomass.[8] This recognition was driven by its potential to serve as a direct, bio-based replacement for petroleum-derived terephthalic acid (TPA), a multi-billion-ton monomer used to make PET plastic.[9][10]

Modern Synthetic Pathways from Biomass

The most viable route to FDCA begins with C6 sugars (hexoses) found in abundance in biomass. The overall pathway involves the dehydration of these sugars to an intermediate, 5-hydroxymethylfurfural (HMF), followed by the oxidation of HMF to FDCA.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ift.co.za [ift.co.za]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. shokubai.org [shokubai.org]

- 5. chempoint.com [chempoint.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]

- 10. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of Iodinated Furan Rings

Foreword: From Privileged Scaffold to Precision Tool

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, celebrated as a "privileged structure" due to its presence in a multitude of bioactive compounds and functional materials.[1][2] Its inherent electron-rich nature, a consequence of the oxygen heteroatom's lone pair participating in the π-system, makes it a fascinating and reactive scaffold.[3] This guide delves into the nuanced world of iodinated furans, exploring how the introduction of a heavy halogen atom—iodine—transforms this fundamental building block into a precision tool.

The act of iodination is not merely an addition of mass; it is a profound modulation of the ring's electronic character. This modification introduces a complex interplay of inductive and resonance effects, imparts the capacity for halogen bonding, and ultimately dictates the molecule's reactivity, biological activity, and performance in electronic devices.[2][3] For researchers in drug development and materials science, a deep, mechanistic understanding of these electronic properties is not academic—it is the very foundation upon which rational design and innovation are built. This guide is structured to provide that understanding, moving from the foundational principles of electronic modulation to their tangible impact on synthesis, characterization, and application.

The Electronic Influence of Iodine on the Furan Ring

The furan ring is inherently electron-rich, rendering it more susceptible to electrophilic attack than benzene.[3] The introduction of an iodine atom creates a fascinating electronic dichotomy.

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon. It pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This electron-withdrawing inductive effect deactivates the ring to some extent.[3]

-

Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the furan's π-system. This electron-donating resonance effect increases electron density on the ring. However, the poor orbital overlap between the large 5p orbital of iodine and the 2p orbitals of the ring carbons means this effect is significantly weaker than its inductive counterpart.[3]

The net result is that iodine acts as a weak deactivator. More importantly, it introduces a site for specific, directional, non-covalent interactions through halogen bonding . The anisotropic distribution of electron density on the iodine atom creates a region of positive electrostatic potential, known as a sigma-hole (σ-hole), opposite the C-I bond.[4][5] This electrophilic region can engage in attractive interactions with Lewis bases (e.g., oxygen, nitrogen, sulfur atoms), a phenomenon critical for molecular recognition in both biological systems and crystal engineering.[6][7]

Caption: Interplay of electronic effects in iodinated furan rings.

Synthesis of Iodinated Furan Derivatives

The strategic placement of iodine on a furan ring is a prerequisite for harnessing its electronic properties. Several synthetic methodologies have been developed, with the choice of method often depending on the desired substitution pattern and the tolerance of other functional groups.

A particularly robust and environmentally conscious approach is the direct, molecular iodine-catalyzed synthesis from appropriate precursors.[8][9] This method often proceeds under mild, solvent-free conditions, offering a practical alternative to harsher, traditional protocols.[10] For instance, α-propargyl-β-ketoester substrates can undergo a 5-exo cyclization reaction catalyzed by molecular iodine to yield highly substituted iodofurans.[11]

The causality behind using molecular iodine as a catalyst is multifaceted. It can activate substrates through halogen bonding to carbonyl oxygens and also interact with C-C multiple bonds, facilitating the key cyclization step.[8][12]

Caption: General workflow for iodine-catalyzed furan synthesis.

Applications and Manifestations of Electronic Properties

The theoretical electronic effects of iodination have profound and measurable consequences in applied fields. Here, we explore two key areas: medicinal chemistry and organic electronics.

Medicinal Chemistry: A Scaffold for Anticancer Agents

Furan-containing compounds have long been investigated for their pharmacological potential.[13] The introduction of iodine can enhance cytotoxic activity against cancer cell lines, a phenomenon attributable to changes in lipophilicity, metabolic stability, and the potential for halogen bonding interactions with target proteins.[2]

Table 1: In Vitro Anticancer Activity of Selected Iodinated Furan Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Iodofuran Derivative | HL60 (Leukemia) | 0.1 | [2] |

| 3-Iodofuran Derivative | K562 (Leukemia) | 5.0 | [2] |

| Furan-based Chalcone | A549 (Lung) | 27.7 | [2] |

| Furan-based Chalcone | HepG2 (Liver) | 26.6 | [2] |

This table summarizes data for representative compounds to illustrate the potent cytotoxicity that can be achieved.

The enhanced bioactivity underscores the importance of iodine's electronic influence. Halogen bonding, for example, can facilitate stronger and more specific binding to target enzymes or receptors, leading to lower IC₅₀ values.[7]

Organic Electronics: Fine-Tuning Dye-Sensitized Solar Cells (DSCs)

In DSCs, organic dyes are used to absorb light and inject electrons into a semiconductor (typically TiO₂). The electrolyte, often containing an iodine/iodide (I₂/I₃⁻) redox couple, regenerates the dye. A critical performance-degrading pathway is recombination, where injected electrons recombine with the electrolyte.

Studies comparing furan-based and thiophene-based dyes have revealed a key insight: iodine from the electrolyte binds more strongly to thiophene's sulfur atom than to furan's oxygen atom.[14][15] This stronger interaction in thiophene-based dyes is thought to promote electron recombination, lowering device efficiency.

The weaker halogen bonding between the furan oxygen and the electrolyte's iodine is a direct consequence of oxygen's higher electronegativity and less polarizable nature compared to sulfur. This leads to longer electron lifetimes and higher device currents and voltages for furan-based analogues.[14][16] This is a clear example where weaker intermolecular interaction, governed by the electronic properties of the heteroatom, is the causal factor for superior device performance.

Key Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, with clear steps for execution, characterization, and interpretation.

Protocol 1: Synthesis of a 2,3,5-Trisubstituted 3-Iodofuran

This protocol is adapted from methodologies involving iodocyclization of enyne intermediates.[11]

Objective: To synthesize a polysubstituted iodofuran for subsequent electronic property analysis or biological screening.

Methodology:

-

Step 1: Enyne Acetate Formation: To a solution of a terminal alkyne (1.0 equiv) and a (Z)-β-bromoenol acetate (1.1 equiv) in anhydrous THF, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv). Degas the mixture and stir under an inert atmosphere. Add triethylamine (2.5 equiv) and stir at room temperature for 12 hours until TLC analysis indicates consumption of the starting materials.

-

Step 2: Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 3: Purification of Intermediate: Purify the crude enyne acetate via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

-

Step 4: Iodocyclization: Dissolve the purified enyne acetate (1.0 equiv) in acetonitrile. Add N-iodosuccinimide (NIS) (1.2 equiv) in one portion. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Step 5: Final Work-up and Purification: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final 3-iodofuran product.

Validation: The structure of the final product must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy. The characteristic downfield shift of the carbon atom attached to the iodine in the ¹³C NMR spectrum (typically around 95 ppm) serves as a key validation point.[17]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[2]

Objective: To determine the IC₅₀ value of a synthesized iodinated furan derivative against a cancer cell line (e.g., MCF-7).

Methodology:

-

Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the iodinated furan compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Step 3: Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

Step 4: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Step 5: Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Step 6: Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Validation: The assay's validity is confirmed by the dose-dependent response to the test compound and the expected high cytotoxicity of the positive control. A reproducible sigmoidal dose-response curve is the expected outcome.

Conclusion

The iodination of furan rings is a powerful strategy for modulating electronic properties in a predictable and impactful manner. The interplay between the weak, electron-withdrawing inductive effect and the capacity for halogen bonding transforms the furan scaffold from a simple aromatic unit into a sophisticated component for advanced applications. In medicinal chemistry, these electronic modifications can enhance biological potency, while in materials science, they provide a mechanism to fine-tune intermolecular interactions and device performance. The synthetic protocols are accessible and robust, allowing for the systematic exploration of structure-property relationships. For researchers and developers, a thorough grasp of these fundamental electronic principles is essential for the rational design of the next generation of furan-based therapeutics and organic electronic materials.

References

- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.

- Iodine binding with thiophene and furan based dyes for DSCs. RSC Publishing.

- Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. VHU.

- Chemistry of ascorbic acid. Wikipedia.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Furan synthesis. Organic Chemistry Portal.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.

- Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry - ACS Publications.

- The Unfolding Therapeutic Potential of Iodinated Furans: A Technical Guide. Benchchem.

- Iodine Binding with Thiophene and Furan Based Dyes for DSCs. ResearchGate.

- Iodine Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. ChemRxiv.

- On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. [No Source Found].

- Mod-30 Lec-34 Furan Synthesis. YouTube.

- CH13 Hydrocarbons Shobhit Nirwan. Scribd.

- Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry - ACS Publications.

- Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. PubMed Central.